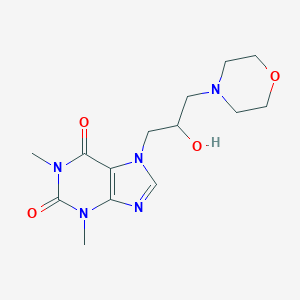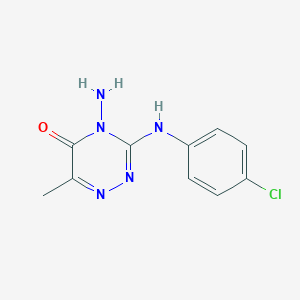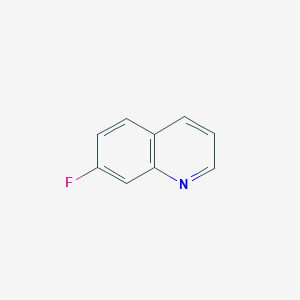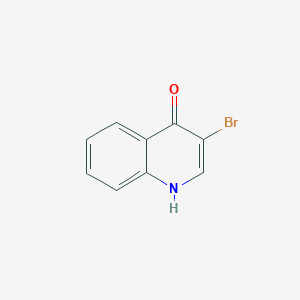![molecular formula C11H14N2O2S B188173 ethyl N-[(4-methylphenyl)carbamothioyl]carbamate CAS No. 52009-44-6](/img/structure/B188173.png)
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C11H14N2O2S . This compound is part of the carbamate family, which includes various esters of carbamic acids. It is characterized by the presence of a carbamate group (NH2COO-) and a thioxomethyl group attached to a 4-methylphenyl ring.
Méthodes De Préparation
The synthesis of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with ethyl alcohol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. Industrial production methods may involve the use of supercritical carbon dioxide as a solvent to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group, resulting in the formation of a simpler carbamate ester.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzymes, leading to the desired biological or chemical effect. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate can be compared with other similar compounds such as:
Carbamic acid, 4-methylphenyl, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, 4-methoxyphenyl, ethyl ester: This compound has a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological activity.
The uniqueness of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
52009-44-6 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C11H14N2O2S/c1-3-15-11(14)13-10(16)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,16) |
Clé InChI |
HDYLCXZLIUBLFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=C(C=C1)C |
SMILES canonique |
CCOC(=O)NC(=S)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


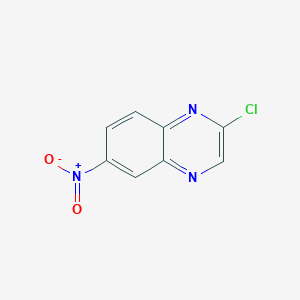
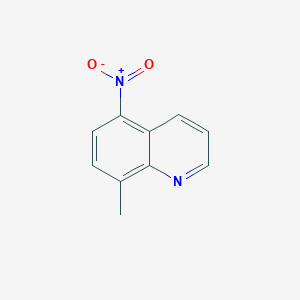
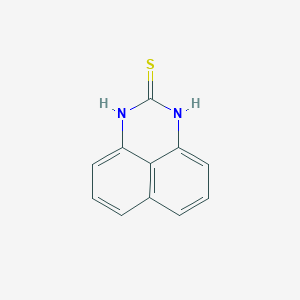
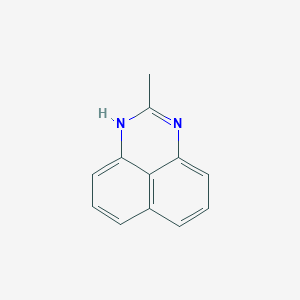
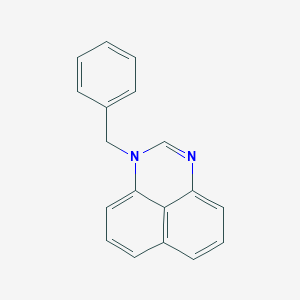
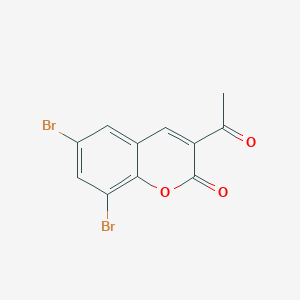
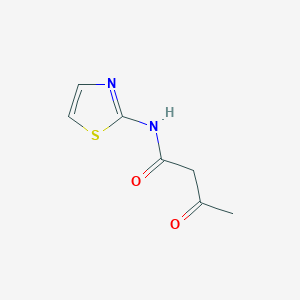
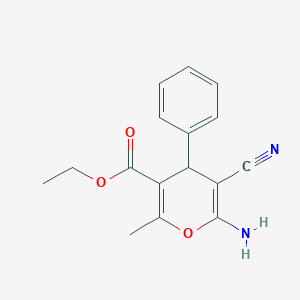
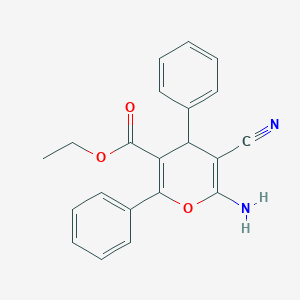
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
